Methyl [(difluorophosphoryl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(difluorophosphoryl)methoxy]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by the presence of a difluorophosphoryl group attached to a methoxyacetate moiety, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(difluorophosphoryl)methoxy]acetate typically involves the reaction of methoxyacetic acid with difluorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
CH3OCH2COOH+ClPF2→CH3OCH2COOPF2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl [(difluorophosphoryl)methoxy]acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Methoxyacetic acid and difluorophosphoric acid.
Reduction: Methoxyethanol and difluorophosphine.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Methyl [(difluorophosphoryl)methoxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [(difluorophosphoryl)methoxy]acetate involves its reactivity towards nucleophiles. The difluorophosphoryl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl methoxyacetate: Similar in structure but lacks the difluorophosphoryl group.
Ethyl [(difluorophosphoryl)methoxy]acetate: Similar but with an ethyl group instead of a methyl group.
Methoxyacetic acid: The parent acid of the ester.
Uniqueness
Methyl [(difluorophosphoryl)methoxy]acetate is unique due to the presence of the difluorophosphoryl group, which imparts distinct reactivity and properties compared to other esters. This makes it valuable in specialized applications where such reactivity is desired.
Properties
CAS No. |
61368-81-8 |
---|---|
Molecular Formula |
C4H7F2O4P |
Molecular Weight |
188.07 g/mol |
IUPAC Name |
methyl 2-(difluorophosphorylmethoxy)acetate |
InChI |
InChI=1S/C4H7F2O4P/c1-9-4(7)2-10-3-11(5,6)8/h2-3H2,1H3 |
InChI Key |
HKTKDXPOELLXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCP(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.